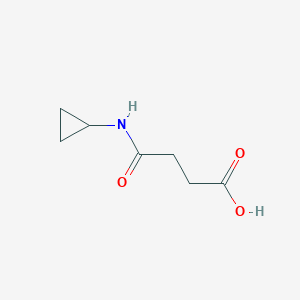
4-aminophthalazin-1(2H)-one
Overview
Description
4-Aminophthalazin-1(2H)-one is a heterocyclic compound that belongs to the phthalazine family It is characterized by a phthalazine ring system with an amino group at the 4-position and a keto group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminophthalazin-1(2H)-one can be achieved through several methods. One common approach involves the cyclization of hydrazine derivatives with phthalic anhydride or its derivatives. The reaction typically proceeds under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The resulting intermediate is then subjected to further reactions to introduce the amino group at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Aminophthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phthalazinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-aminophthalazin-1(2H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone: Lacks the amino group at the 4-position.
4-Nitrophthalazin-1(2H)-one: Contains a nitro group instead of an amino group.
4-Hydroxyphthalazin-1(2H)-one: Contains a hydroxyl group at the 4-position.
Uniqueness
4-Aminophthalazin-1(2H)-one is unique due to the presence of both an amino group and a keto group in its structure
Properties
IUPAC Name |
4-amino-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4H,(H2,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBSMBJKUKVEMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309953 | |
| Record name | 4-Amino-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13580-88-6 | |
| Record name | 4-Amino-1(2H)-phthalazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13580-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1(2H)-phthalazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901309953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of the newly developed palladium-catalyzed synthesis of 4-Aminophthalazin-1(2H)-ones over traditional methods?
A1: Traditional synthesis of APOs often suffers from limitations in regioselectivity and the ability to introduce diverse substituents. The recently reported palladium-catalyzed method utilizes readily available starting materials such as substituted o-(pseudo)halobenzoates, hydrazines, and isocyanides to afford diversely substituted APOs. [, ] This method overcomes the regioselectivity issues encountered in classical approaches and allows for the efficient and modular synthesis of a wider range of APO derivatives. [, ]
Q2: Are there any limitations to the palladium-catalyzed synthesis of 4-Aminophthalazin-1(2H)-ones?
A2: While offering significant advantages, the palladium-catalyzed approach has shown specificity for tertiary alkyl isocyanides. [] Researchers have been actively exploring solutions and diversifications to overcome this limitation and further expand the scope of accessible APOs. []
Q3: What are some of the potential applications of 4-Aminophthalazin-1(2H)-ones in medicinal chemistry?
A3: Research has identified 4-Aminophthalazin-1(2H)-one derivatives as potential antagonists for the Melanin Concentrating Hormone Receptor 1 (MCH-R1). [] MCH-R1 is a G protein-coupled receptor that plays a role in regulating feeding behavior and energy balance. Antagonists of this receptor are being investigated as potential treatments for obesity and related metabolic disorders.
Q4: Have any novel synthetic routes for 4-Aminophthalazin-1(2H)-ones been reported besides the palladium-catalyzed approach?
A4: Yes, a recent study described the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones. [] This method provides an alternative approach to access a variety of substituted APOs and further expands the chemical toolbox for exploring the structure-activity relationships and potential applications of these compounds.
Q5: How do the chemical reactions of hydrazine with different compounds contribute to the synthesis and understanding of 4-Aminophthalazin-1(2H)-ones?
A5: Early research explored the reactions of hydrazines with various compounds, providing insights into the formation and reactivity of 4-Aminophthalazin-1(2H)-ones. [] For instance, the ring-expansion reactions of 1,3-di-iminoisoindoline with hydrazine under different conditions led to the formation of various phthalazine derivatives, including this compound. [] These studies highlight the versatility of hydrazine as a reagent in heterocyclic chemistry and its role in accessing valuable building blocks like APOs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B3419042.png)

![1-[(4-CHLOROPHENYL)METHYL]PYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE](/img/structure/B3419058.png)


